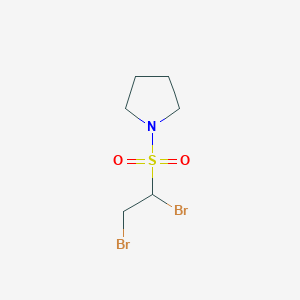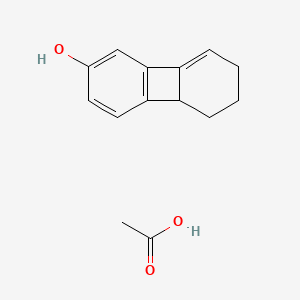
Acetic acid;4b,5,6,7-tetrahydrobiphenylen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;4b,5,6,7-tetrahydrobiphenylen-2-ol is a chemical compound with a unique structure that combines the properties of acetic acid and a tetrahydrobiphenylene derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4b,5,6,7-tetrahydrobiphenylen-2-ol typically involves the reaction of acetic acid with a suitable precursor of tetrahydrobiphenylene. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;4b,5,6,7-tetrahydrobiphenylen-2-ol can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
Acetic acid;4b,5,6,7-tetrahydrobiphenylen-2-ol has several scientific research applications, including:
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of acetic acid;4b,5,6,7-tetrahydrobiphenylen-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may act by binding to specific sites on these targets, thereby modulating their activity and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other derivatives of acetic acid and tetrahydrobiphenylene, such as acetic acid;4b,5,6,7-tetrahydrobiphenylen-1-ol .
Uniqueness
What sets acetic acid;4b,5,6,7-tetrahydrobiphenylen-2-ol apart is its unique combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
89638-80-2 |
|---|---|
Fórmula molecular |
C14H16O3 |
Peso molecular |
232.27 g/mol |
Nombre IUPAC |
acetic acid;4b,5,6,7-tetrahydrobiphenylen-2-ol |
InChI |
InChI=1S/C12H12O.C2H4O2/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8;1-2(3)4/h4-7,9,13H,1-3H2;1H3,(H,3,4) |
Clave InChI |
RLRNEUVOFBHPDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CC=C2C(C1)C3=C2C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


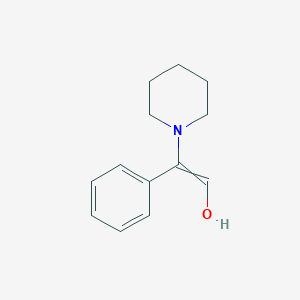
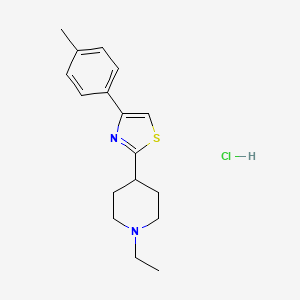
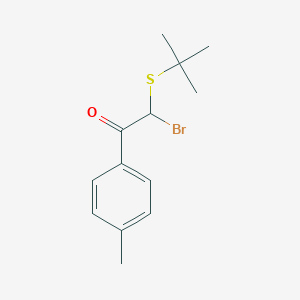
![3,5-dinitrobenzoic acid;[(2R,4R)-2-heptyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14400408.png)
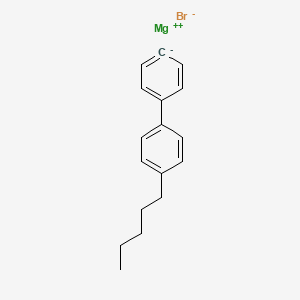
![Diethyl (1-{[bis(2-chloroethoxy)phosphoryl]oxy}ethyl)phosphonate](/img/structure/B14400422.png)
![Prop-2-en-1-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14400430.png)
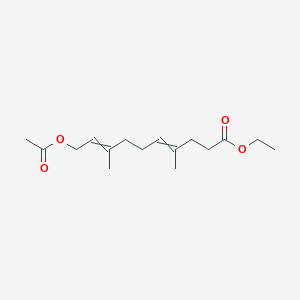
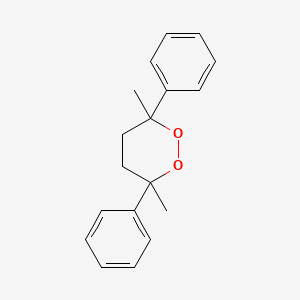
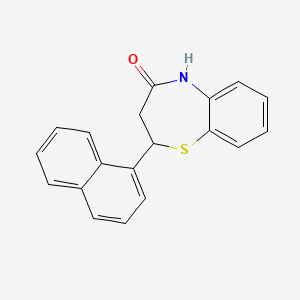
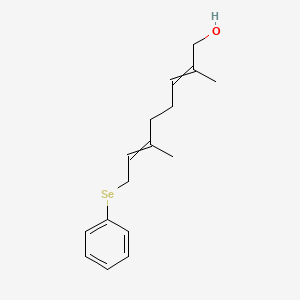
![5H-[1]Benzopyrano[4,3-d]pyrimidin-5-one, 4-amino-2-(4-nitrophenyl)-](/img/structure/B14400451.png)
![2-[(Dimethylamino)methylidene]-3-methylbutanal](/img/structure/B14400452.png)
